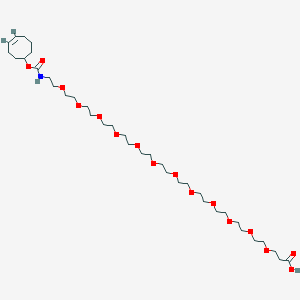
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 is a deuterated derivative of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of deuterium atoms (d8) makes this compound particularly useful in various scientific applications, including spectroscopy and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing high yields of the desired product.
化学反应分析
Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . This compound’s aromaticity allows it to engage in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .
相似化合物的比较
- 1-(4-Phenyl-1,3-thiazol-2-yl)methylpiperazine
- 1-Phenyl-2-pyrrolidinone
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 stands out due to its deuterated nature, which enhances its stability and makes it particularly useful in spectroscopic studies. Additionally, its unique combination of a thiazole ring and a piperazine moiety provides it with distinct chemical and biological properties .
属性
分子式 |
C13H15N3S |
|---|---|
分子量 |
253.39 g/mol |
IUPAC 名称 |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2 |
InChI 键 |
MNLMZCDODDGFAM-COMRDEPKSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H] |
规范 SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


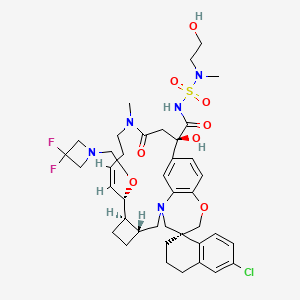
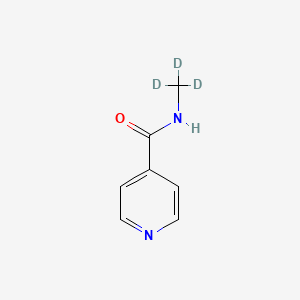
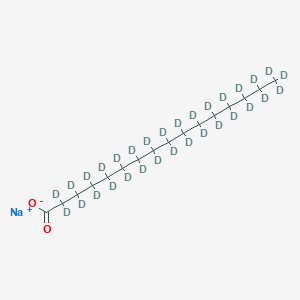
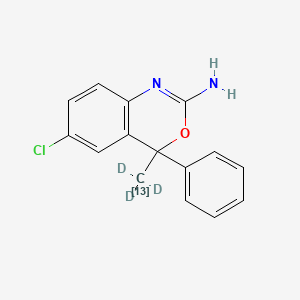
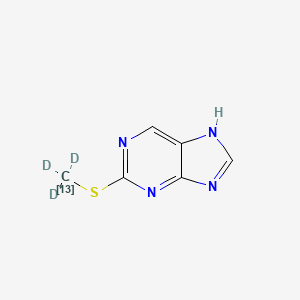
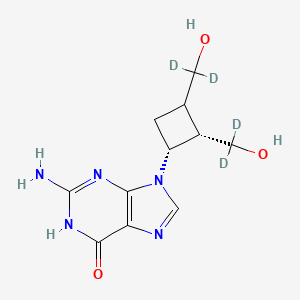
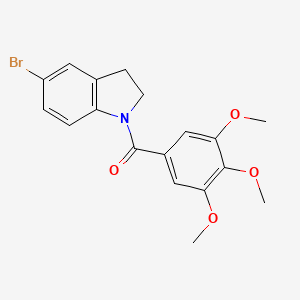
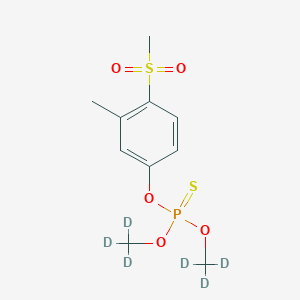


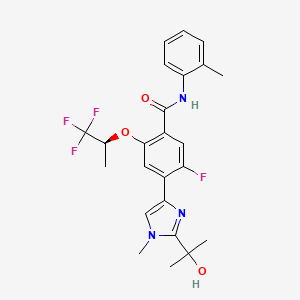
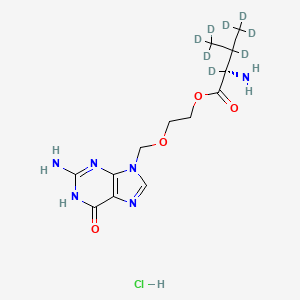
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
